N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The inclusion of the piperidine ring further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: Indole derivatives can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Indole and Piperidine Moieties: The final step involves coupling the indole and piperidine moieties through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Piperidine derivatives: Compounds with similar piperidine moiety.
Uniqueness
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide is unique due to its combined indole and piperidine structures, which confer a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c29-25(12-11-20-16-26-24-10-4-3-9-23(20)24)27-21-8-5-13-28(17-21)22-14-18-6-1-2-7-19(18)15-22/h1-4,6-7,9-10,16,21-22,26H,5,8,11-15,17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWYBBKBLEZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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